molecular formula C6H3BrF2Mg B1588594 3,4-Difluorophenylmagnesium bromide CAS No. 90897-92-0

3,4-Difluorophenylmagnesium bromide

Cat. No.: B1588594
CAS No.: 90897-92-0
M. Wt: 217.29 g/mol
InChI Key: AULUGBNIKQAHPF-UHFFFAOYSA-M
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Description

3,4-Difluorophenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C6H3BrF2Mg and is often supplied as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) due to its high reactivity and sensitivity to moisture .

Mechanism of Action

Target of Action

3,4-Difluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis . The primary targets of this compound are electrophilic carbon atoms present in carbonyl groups .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This results in the formation of a new carbon-carbon bond, thereby enabling the introduction of the 3,4-difluorophenyl group into a wide range of organic molecules .

Biochemical Pathways

This compound is involved in the Grignard reaction, a cornerstone in organic synthesis . It can be used to prepare 3,4-difluorophenylboronic acid, a key building block employed in the synthesis of norepinephrine transporter selective molecules . It is also used in the synthesis of trimethoxybenzophenone derived tubulin polymerization inhibitors .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the synthesis of bioactive molecules, the introduction of the 3,4-difluorophenyl group can significantly influence the biological activity of the resulting compound .

Action Environment

The action, efficacy, and stability of this compound are highly dependent on the environmental conditions. It is sensitive to moisture and air, and must be handled under an inert atmosphere . Its reactivity can be influenced by the presence of other functional groups, the solvent used, and the temperature .

Biochemical Analysis

Biochemical Properties

It is known to be used in the preparation of 3,4-difluorophenylboronic acid, a key building block employed in the synthesis of norepinephrine transporter selective molecules . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Cellular Effects

Given its role in the synthesis of norepinephrine transporter selective molecules , it may influence cell function by affecting neurotransmitter transport.

Molecular Mechanism

As a Grignard reagent, it is likely to be involved in nucleophilic addition reactions . It may exert its effects at the molecular level through these reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

As a Grignard reagent, it is known to be highly reactive and sensitive to moisture . Therefore, its stability, degradation, and long-term effects on cellular function would need to be carefully controlled and monitored in in vitro or in vivo studies.

Metabolic Pathways

Given its use in the synthesis of norepinephrine transporter selective molecules , it may be involved in pathways related to neurotransmitter synthesis and transport.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorophenylmagnesium bromide is typically prepared by reacting 3,4-difluorobromobenzene with magnesium metal in the presence of a dry ether solvent such as THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from deactivating the Grignard reagent. The general reaction is as follows:

C6H3BrF2+MgC6H3BrF2Mg\text{C}_6\text{H}_3\text{BrF}_2 + \text{Mg} \rightarrow \text{C}_6\text{H}_3\text{BrF}_2\text{Mg} C6​H3​BrF2​+Mg→C6​H3​BrF2​Mg

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorophenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides and other leaving groups.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, esters, and carbon dioxide.

    Solvents: Typically THF or 2-MeTHF.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

    Alcohols: Reaction with aldehydes and ketones.

    Carboxylic acids: Reaction with carbon dioxide.

    Ketones: Reaction with esters

Scientific Research Applications

3,4-Difluorophenylmagnesium bromide is used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylmagnesium bromide
  • 3,4,5-Trifluorophenylmagnesium bromide
  • 3-Fluorophenylmagnesium bromide
  • 4-Fluorobenzylmagnesium chloride

Uniqueness

3,4-Difluorophenylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of molecules where the electronic effects of the fluorine atoms are crucial .

Properties

IUPAC Name

magnesium;1,2-difluorobenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULUGBNIKQAHPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90897-92-0
Record name 3,4-Difluorophenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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